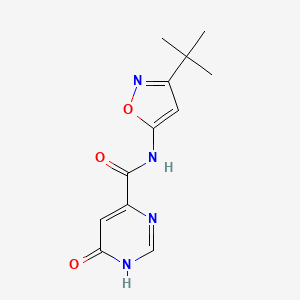
N-(4-(2-甲氧基苯氧基)丁-2-炔-1-基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is a synthetic compound known for its potent psychoactive effects. It belongs to the indole family of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.
科学研究应用
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Researchers study its effects on cellular pathways and receptor binding to understand its mechanism of action.
Medicine: It has potential therapeutic applications in treating conditions such as chronic pain and anxiety disorders.
Industry: It is used in the development of new synthetic cannabinoids for pharmaceutical and recreational purposes.
作用机制
Target of Action
The primary target of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, such as growth factors, cytokines, and receptors, to their active forms .
Mode of Action
It is believed that the compound interacts with its target, adam17, and inhibits its activity . This inhibition could lead to a decrease in the shedding of membrane-bound proteins, thus affecting cellular communication and signaling .
Biochemical Pathways
Given the role of adam17 in protein shedding, it can be inferred that the compound may affect various signaling pathways that rely on the proteins processed by adam17 .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins that are affected by the inhibition of ADAM17 . By inhibiting the shedding of these proteins, the compound could potentially alter various cellular processes, including cell proliferation, differentiation, and migration .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
准备方法
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide typically involves multiple steps, including the reaction of 2-methoxyphenol with but-2-yne-1,4-diol to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is structurally similar to other synthetic cannabinoids such as:
JWH-018: Known for its high potency and psychoactive effects.
AM-2201: Another potent synthetic cannabinoid with similar receptor binding properties.
MMB-2201: Shares structural similarities and exhibits comparable psychoactive effects. What sets N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide apart is its unique combination of functional groups, which may contribute to its distinct pharmacological profile and potential therapeutic applications.
属性
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-11-7-3-4-8-12(11)17-10-6-5-9-13-18(2,14)15/h3-4,7-8,13H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWYQELBYRVDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)
![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)

![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)

![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)
